
1-(1H-Benzotriazol-5-yl)-3-phenylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1H-Benzotriazol-5-yl)-3-phenylurea, commonly known as BPU, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BPU is a heterocyclic compound that contains a benzotriazole ring and a urea group, which makes it a versatile molecule for different applications.
Aplicaciones Científicas De Investigación
BPU has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, BPU has been shown to exhibit anticancer, antiviral, and antimicrobial activities. BPU has also been used as a fluorescent probe for the detection of metal ions and as a corrosion inhibitor for metals.
Mecanismo De Acción
The mechanism of action of BPU is not well understood, but it is believed to involve the inhibition of various enzymes and proteins. BPU has been shown to inhibit the activity of topoisomerase II, which is a critical enzyme involved in DNA replication and cell division. BPU has also been shown to inhibit the activity of HIV-1 integrase, which is an enzyme involved in the replication of the HIV virus.
Efectos Bioquímicos Y Fisiológicos
BPU has been shown to have significant biochemical and physiological effects. In vitro studies have shown that BPU can induce apoptosis, inhibit cell proliferation, and reduce the production of reactive oxygen species. BPU has also been shown to exhibit anti-inflammatory and neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of BPU is its versatility in different applications. BPU can be easily modified to improve its properties for specific applications. However, one of the limitations of BPU is its low solubility in water, which can limit its use in certain applications.
Direcciones Futuras
There are many future directions for the study of BPU. One potential direction is the development of BPU-based drugs for the treatment of cancer, viral infections, and bacterial infections. Another potential direction is the development of BPU-based materials for various applications, including sensors, catalysts, and electronic devices. Additionally, further studies are needed to understand the mechanism of action of BPU and its potential toxicity in vivo.
Conclusion
In conclusion, 1-(1H-Benzotriazol-5-yl)-3-phenylurea is a versatile compound that has potential applications in various fields. The synthesis method of BPU is relatively simple, and it has been extensively studied for its potential applications in medicinal chemistry, materials science, and analytical chemistry. BPU has significant biochemical and physiological effects, and there are many future directions for its study.
Métodos De Síntesis
The synthesis of BPU involves the reaction between 5-aminobenzotriazole and phenyl isocyanate in the presence of a catalyst. The reaction yields BPU as a white crystalline solid with a melting point of 246-248°C. The synthesis method of BPU is relatively simple and can be easily scaled up for large-scale production.
Propiedades
Número CAS |
18811-70-6 |
|---|---|
Nombre del producto |
1-(1H-Benzotriazol-5-yl)-3-phenylurea |
Fórmula molecular |
C13H11N5O |
Peso molecular |
253.26 g/mol |
Nombre IUPAC |
1-(2H-benzotriazol-5-yl)-3-phenylurea |
InChI |
InChI=1S/C13H11N5O/c19-13(14-9-4-2-1-3-5-9)15-10-6-7-11-12(8-10)17-18-16-11/h1-8H,(H2,14,15,19)(H,16,17,18) |
Clave InChI |
POZVYOVYIZCFLB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)NC2=CC3=NNN=C3C=C2 |
SMILES canónico |
C1=CC=C(C=C1)NC(=O)NC2=CC3=NNN=C3C=C2 |
Otros números CAS |
18811-70-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



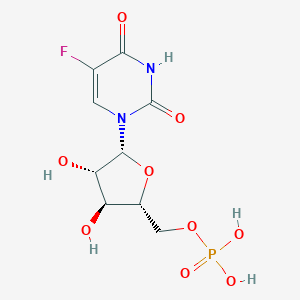


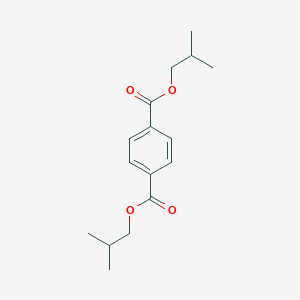
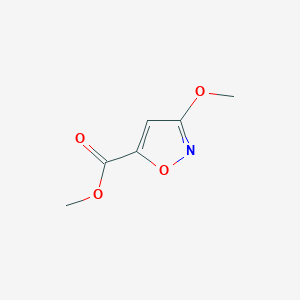




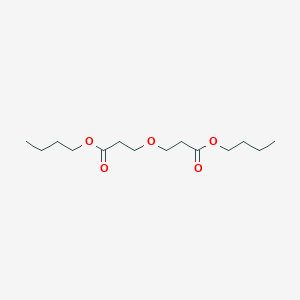
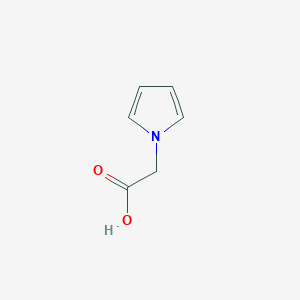

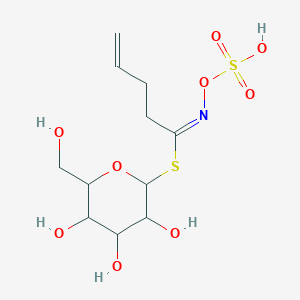
![(8S,9S,10R,13S,14S,17R)-17-[(2S)-3,6-Dihydroxy-6-methylheptan-2-yl]-10,13-dimethyl-1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B99919.png)